molecular formula C6H8ClNOS B13617096 1-(2-Chlorothiazol-5-yl)propan-2-ol

1-(2-Chlorothiazol-5-yl)propan-2-ol

Cat. No.: B13617096
M. Wt: 177.65 g/mol
InChI Key: DTHYECKJLDYLCC-UHFFFAOYSA-N
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Description

1-(2-Chlorothiazol-5-yl)propan-2-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorothiazole moiety attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-yl)propan-2-ol typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and selectivity while minimizing the use of toxic solvents and reducing effluent load. The controlled addition of chloroacetone and the use of specific reaction rates are critical to achieving high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorothiazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorothiazol-5-yl)propan-2-ol is unique due to its specific combination of a chlorothiazole moiety and a propanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of more complex thiazole derivatives. Ongoing research continues to explore its full range of applications and mechanisms of action.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H8ClNOS/c1-4(9)2-5-3-8-6(7)10-5/h3-4,9H,2H2,1H3

InChI Key

DTHYECKJLDYLCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=C(S1)Cl)O

Origin of Product

United States

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